molecular formula C20H24N6O B12179280 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-4-carboxamide

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-4-carboxamide

Cat. No.: B12179280
M. Wt: 364.4 g/mol
InChI Key: PMIMOGYVHSIPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-4-carboxamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a methyl group at position 2. The piperidine-4-carboxamide moiety is linked to the triazolo-pyridazine system via a single bond, with the carboxamide nitrogen further substituted by a 2-phenylethyl group. This structural configuration places it within a class of bioactive molecules often explored for antimicrobial, anticancer, and central nervous system (CNS) modulation properties.

Properties

Molecular Formula

C20H24N6O

Molecular Weight

364.4 g/mol

IUPAC Name

1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H24N6O/c1-15-22-23-18-7-8-19(24-26(15)18)25-13-10-17(11-14-25)20(27)21-12-9-16-5-3-2-4-6-16/h2-8,17H,9-14H2,1H3,(H,21,27)

InChI Key

PMIMOGYVHSIPPA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Triazolo-Pyridazine Core Synthesis

The 3-methyltriazolo[4,3-b]pyridazine scaffold is typically synthesized via cyclocondensation reactions. A reported method involves reacting 3-amino-1,2,4-triazole with α,β-unsaturated carbonyl compounds under acidic conditions. For the 3-methyl derivative, methyl-substituted diketones or keto-esters are employed. Key parameters include:

  • Reactants : 3-amino-1,2,4-triazole + methylmalonyl chloride

  • Solvent : Acetic acid or ethanol/water mixtures

  • Temperature : Reflux (80–110°C) for 6–12 hours

  • Yield : 68–75% after recrystallization

Chlorination at the 6-position is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), yielding the reactive 6-chloro intermediate.

Piperidine-4-Carboxamide Side-Chain Preparation

The N-(2-phenylethyl)piperidine-4-carboxamide moiety is synthesized through:

  • Step 1 : Protection of piperidine-4-carboxylic acid with tert-butoxycarbonyl (Boc) groups

  • Step 2 : Amide coupling with 2-phenylethylamine using carbodiimide reagents

  • Step 3 : Boc deprotection under acidic conditions

Optimized conditions :

ParameterSpecification
Coupling agentEDC/HOBt (1:1 molar ratio)
SolventDichloromethane (DCM) or THF
Temperature0°C to room temperature, 12–24 hours
Yield after purification82–89%

Coupling of Core and Side-Chain Moieties

The 6-chloro-triazolo-pyridazine undergoes nucleophilic aromatic substitution (SNAr) with the piperidine-4-carboxamide side-chain. This step demands rigorous exclusion of moisture and controlled heating:

Reaction conditions :

  • Base : Potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA)

  • Solvent : Dimethylformamide (DMF) or acetonitrile

  • Temperature : 80–100°C, 24–48 hours

  • Catalyst : Palladium(II) acetate (5 mol%)

Yield optimization :

SolventTemperature (°C)Time (h)Yield (%)
DMF903674
Acetonitrile804868
THF1002462

Post-coupling, residual palladium is removed via activated charcoal treatment.

Final Functionalization and Purification

Methyl Group Introduction

The 3-methyl group is introduced via:

  • Method A : Grignard reaction with methylmagnesium bromide

  • Method B : Friedel-Crafts alkylation using methanol and BF₃·OEt₂

Comparative data :

MethodReagentSolventYield (%)Purity (%)
ACH₃MgBrTHF5891
BCH₃OH/BF₃·OEt₂DCM7396

Purification Techniques

Final purification employs:

  • Column chromatography : Silica gel (230–400 mesh), ethyl acetate/hexane (3:7)

  • Recrystallization : Methanol/water (4:1) at −20°C

  • HPLC : C18 column, acetonitrile/water gradient (0.1% TFA)

Purity outcomes :

TechniquePurity (%)Recovery (%)
Column chromatography9585
Recrystallization9872
Preparative HPLC>9965

Industrial-Scale Synthesis Considerations

Large-scale production modifies lab protocols for cost and efficiency:

  • Continuous flow reactors : Reduce reaction times by 40% compared to batch processes

  • Catalyst recycling : Palladium recovery via ion-exchange resins (>90% efficiency)

  • Solvent recovery systems : Distillation units for DMF and acetonitrile reuse

Process economics :

ParameterLab ScaleIndustrial Scale
Cost per kg (USD)12,5003,200
Annual output (kg)5500
Energy consumption (kW)0.818

Analytical Validation of Synthesis

Critical quality control measures include:

  • ¹H/¹³C NMR : Confirmation of regiochemistry and substitution patterns

  • HR-MS : Verification of molecular ion ([M+H]⁺ = 364.4 m/z)

  • HPLC-PDA : Purity assessment (≥95% by area normalization)

Representative NMR data :

Proton Environmentδ (ppm)Multiplicity
Piperidine C-H3.2–3.6m
Triazolo-pyridazine C-H8.1–8.3s
Phenyl C-H7.2–7.4m

Challenges and Mitigation Strategies

Common Synthetic Issues

  • Low coupling efficiency : Additive screening (e.g., tetrabutylammonium iodide) improves yields by 15–20%

  • Byproduct formation : Controlled pH (7.5–8.5) minimizes hydrolysis of the carboxamide group

  • Catalyst poisoning : Chelating agents (e.g., EDTA) preserve palladium activity

Stability Considerations

The compound degrades under:

  • Acidic conditions (pH < 4): Hydrolysis of the triazolo ring

  • UV light : Photoisomerization at λ > 300 nm

  • High humidity (>75% RH): Deliquescence and amide bond cleavage

Stabilization methods :

  • Packaging under nitrogen with desiccants

  • Light-resistant amber glass containers

  • Storage at −20°C for long-term preservation

MethodologyYield Increase (%)Cost Reduction (%)
Enzymatic coupling1830
Photoredox catalysis2545
AI-driven optimization3250

Chemical Reactions Analysis

Types of Reactions

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Compound Structure Substituent on Triazolo Ring Carboxamide Substituent Molecular Formula Molecular Weight Biological Activity (If Reported)
Target Compound : 1-(3-methyl[...])-N-(2-phenylethyl)piperidine-4-carboxamide 3-methyl 2-phenylethyl Not explicitly provided* ~373–426† Not reported
1-(3-methyl[...])-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide 3-methyl 2-(morpholin-4-yl)ethyl C₁₈H₂₇N₇O₂ 373.5 Not reported
N-(2-phenylethyl)-1-(3-phenyl[...])piperidine-4-carboxamide 3-phenyl 2-phenylethyl C₂₅H₂₆N₆O 426.5 Not reported
4-{[1,2,4]triazolo[...]}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide None 3-(trifluoromethyl)phenyl C₁₇H₁₆F₃N₇O 391.4 Not reported
N-phenyl-1-([1,2,4]triazolo[...])piperidine-3-carboxamide None Phenyl C₁₇H₁₈N₆O 322.4 Not reported (LogP = 0.85‡)
1-(6-methyl[...])-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide derivatives 6-methyl Varied (benzamide/sulfonamide) ~C₁₈–₂₅H₂₀–₃₀N₈O ~364–450 Moderate antimicrobial activity

*Molecular formula estimated as ~C₁₉H₂₃N₇O based on structural analogs.
†Molecular weight inferred from analogs .
‡Lipophilicity data from .

Key Findings:

Substituent Impact on Bioactivity: The 3-methyl substituent on the triazolo ring (target compound and ) may enhance metabolic stability compared to bulkier groups like 3-isopropyl or 3-phenyl . Derivatives with 6-methyl triazolo substitution (e.g., ) exhibit moderate antimicrobial activity, suggesting that minor positional changes (3- vs. 6-methyl) significantly alter biological profiles.

Analog , featuring a trifluoromethylphenyl group, introduces electron-withdrawing properties that could enhance binding affinity to hydrophobic enzyme pockets.

Structural Flexibility :

  • Piperazine-based analogs (e.g., ) demonstrate that replacing piperidine with piperazine retains heterocyclic rigidity while altering hydrogen-bonding capacity.

Methyl and phenyl substituents may mitigate genotoxicity compared to unsubstituted analogs.

Biological Activity

The compound 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-4-carboxamide is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This paper aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of the compound features a piperidine ring linked to a triazolo-pyridazine moiety. The presence of the 3-methyl group on the triazole ring and the phenylethyl substituent enhances its interaction with biological targets.

Chemical Formula

  • Molecular Formula : C15H18N6O
  • Molecular Weight : 286.35 g/mol

Biological Activity Overview

Preliminary studies indicate that this compound exhibits notable cytotoxicity against various cancer cell lines. The structural characteristics of the compound suggest that it may interact with key biological pathways involved in cell proliferation and survival.

The triazolo and pyridazine moieties are known to possess properties that can inhibit specific kinases involved in cancer progression. Research has shown that compounds with similar structures can modulate the activity of c-Met kinase, which is often overexpressed in various cancers.

In Vitro Studies

In vitro experiments have been conducted to evaluate the cytotoxic effects of this compound on several cancer cell lines.

Table 1: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

The above data indicates significant cytotoxicity against the A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has highlighted how modifications can influence biological activity:

  • Triazole Substituents : Variations in substituents at the 2 and 6 positions of the triazolo-pyridazine scaffold can lead to enhanced potency or selectivity towards specific kinases.
  • Piperidine Variants : Alterations in the piperidine ring can affect solubility and bioavailability, impacting overall efficacy.

Case Studies

Several studies have focused on compounds structurally similar to 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-4-carboxamide , demonstrating their potential as anticancer agents.

Study Findings

  • A study involving a series of triazolo-pyridazine derivatives showed that certain compounds exhibited IC50 values as low as 0.005 µM against c-Met kinase, indicating strong inhibitory activity .
  • The compound's ability to induce late apoptosis in A549 cells was confirmed through flow cytometry assays, highlighting its potential therapeutic effects .

Q & A

Q. What are the optimized synthetic routes for 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-4-carboxamide, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, including:

  • Coupling reactions between triazolopyridazine and piperidine precursors under reflux in solvents like dichloromethane or ethanol .
  • Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) at controlled temperatures (0–25°C) to minimize side reactions .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: methanol/water) to achieve >95% purity . Key optimization parameters include solvent polarity, reaction time (12–48 hours), and catalyst loading (e.g., Pd/C for hydrogenation steps) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify regiochemistry of the triazolopyridazine moiety and piperidine substitution patterns .
  • High-Resolution Mass Spectrometry (HR-MS): To confirm molecular formula (e.g., expected [M+H]+ ion for C21H25N7O: 408.214) .
  • HPLC-PDA: Purity assessment using C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .

Q. How do solubility and stability profiles impact preclinical studies?

  • Solubility: Poor aqueous solubility (logP ~3.5) necessitates formulation in DMSO/PEG-400 mixtures (e.g., 10% DMSO in saline) for in vitro assays .
  • Stability: Susceptibility to hydrolysis in acidic/alkaline conditions requires storage at −20°C under nitrogen. Stability studies using LC-MS show >90% integrity after 30 days .

Q. What initial biological screening assays are recommended for this compound?

  • Kinase inhibition assays: Prioritize kinases like p38 MAPK or TAK1, given structural similarities to triazolopyridazine-based inhibitors (IC50 values: 10–100 nM) .
  • Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to evaluate antiproliferative activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Substituent variation: Modify the phenylethyl group (e.g., fluorophenyl vs. chlorophenyl) to assess impact on kinase binding (see Table 1) .
  • Piperidine substitution: Introduce methyl or trifluoromethyl groups at position 3 to enhance hydrophobic interactions with target pockets .
  • Assay selection: Use parallel screening against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Table 1: SAR trends from analogous triazolopyridazine derivatives

SubstituentTarget KinaseIC50 (nM)Selectivity Index
4-Fluorophenylp38 MAPK1510x over JNK
3-ChlorophenylTAK185x over CDK2

Q. What mechanistic insights explain its interaction with biological targets?

  • X-ray crystallography: Co-crystal structures with BRD4 bromodomains reveal bivalent binding via triazolopyridazine (Kd: 2.1 nM) and piperidine-carboxamide motifs .
  • Molecular dynamics simulations: Predict stabilization of hydrophobic interactions with Phe residues in kinase ATP-binding pockets .

Q. How can pharmacokinetic (PK) and pharmacodynamic (PD) properties be optimized for in vivo studies?

  • PK optimization: Introduce PEGylated prodrugs to enhance half-life (t1/2 > 6 hours in rodents) .
  • PD markers: Monitor c-Myc downregulation in xenograft models (EC50: 50 mg/kg) as a surrogate for target engagement .

Q. How should contradictory data on biological activity be resolved?

  • Case example: Discrepancies in IC50 values between enzyme assays (10 nM) and cell-based assays (500 nM) may arise from poor membrane permeability. Validate via:
  • Permeability assays: Caco-2 monolayer studies to measure Papp (target: >5 × 10−6 cm/s) .
  • Metabolite profiling: LC-MS/MS to identify efflux pump substrates (e.g., P-gp inhibitors) .

Q. What computational strategies predict off-target effects or toxicity?

  • Docking studies: Use Schrödinger Glide to screen against Tox21 databases for hERG or CYP450 inhibition .
  • QSAR models: Train on datasets of triazolopyridazine analogs to predict hepatotoxicity (e.g., Alamar Blue assay correlation: R² = 0.82) .

Q. How is target selectivity balanced with potency in lead optimization?

  • Bivalent inhibitors: Design dual-binding molecules (e.g., AZD5153 analogs) to exploit allosteric kinase pockets, improving selectivity 100-fold over monomeric inhibitors .
  • Counter-screening: Include structurally related kinases (e.g., CDK2 vs. CDK4) in dose-response assays to refine selectivity windows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.